molecular formula C17H12N4O3S B2853491 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-79-8

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2853491
CAS No.: 443673-79-8
M. Wt: 352.37
InChI Key: BSUDMWFUYQDZCC-UHFFFAOYSA-N
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Description

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines an imidazoquinazoline core with a nitrophenyl group, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 3-nitrobenzyl chloride in the presence of a base to form the intermediate. This intermediate is then cyclized under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazoquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The nitrophenyl group may play a crucial role in binding to these targets, while the imidazoquinazoline core provides structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.

    Quinazolinones: Widely studied for their diverse biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one stands out due to its unique combination of a nitrophenyl group and an imidazoquinazoline core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDMWFUYQDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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